PARP Inhibition Potency: A Comparative Benchmark Against 3-Aminobenzamide
2-Methylquinazolin-4-ol acts as a potent, competitive inhibitor of poly(ADP-ribose) synthetase (PARP) with a reported inhibition constant (Ki) of 1.1 μM . In direct comparison, the widely used benchmark PARP inhibitor, 3-Aminobenzamide (3-AB), has a reported Ki of 1.8 μM under comparable conditions . This indicates that 2-Methylquinazolin-4-ol is approximately 1.6-fold more potent than 3-AB as a PARP inhibitor in vitro.
| Evidence Dimension | Inhibition constant (Ki) for poly(ADP-ribose) synthetase (PARP) |
|---|---|
| Target Compound Data | Ki = 1.1 μM |
| Comparator Or Baseline | 3-Aminobenzamide (Ki = 1.8 μM) |
| Quantified Difference | 2-Methylquinazolin-4-ol exhibits ~1.6-fold higher potency (lower Ki value). |
| Conditions | In vitro biochemical assay against PARP. |
Why This Matters
For researchers designing PARP inhibition studies, selecting 2-Methylquinazolin-4-ol over 3-AB provides a more potent tool compound, potentially requiring lower working concentrations and offering a different chemical scaffold to mitigate off-target effects associated with the benzamide class.
